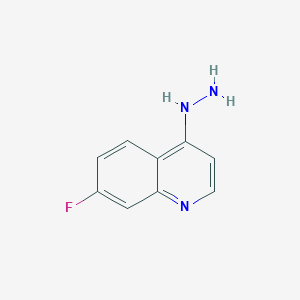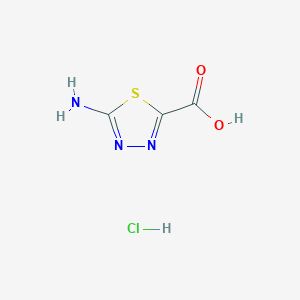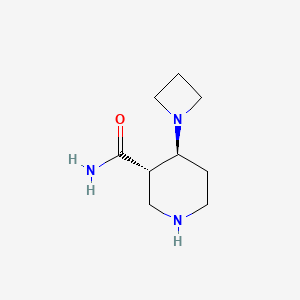![molecular formula C7H3ClN4 B11911157 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11911157.png)
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound with the molecular formula C7H3ClN4 It is a derivative of pyrrolopyrimidine and contains a chlorine atom at the 2-position and a cyano group at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrimidine with a suitable nitrile source under basic conditions. The reaction is often carried out in the presence of a catalyst such as copper(I) chloride and a base like potassium carbonate in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common in the literature.
Cyclization Reactions: The cyano group at the 7-position can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an aminopyrrolopyrimidine derivative .
Applications De Recherche Scientifique
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic properties.
Biological Research: It serves as a tool compound for studying various biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile depends on its specific application. In medicinal chemistry, it often acts as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby preventing phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
- 2-Fluoro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
- 2-Iodo-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
Uniqueness
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and binding affinity in biological systems. The chlorine atom can participate in hydrogen bonding and other interactions that are not possible with other halogens, making this compound particularly interesting for drug design .
Propriétés
Formule moléculaire |
C7H3ClN4 |
|---|---|
Poids moléculaire |
178.58 g/mol |
Nom IUPAC |
2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C7H3ClN4/c8-7-11-3-5-6(12-7)4(1-9)2-10-5/h2-3,10H |
Clé InChI |
ZWPQYJOXQLGCLE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NC(=NC=C2N1)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Imidazo[1,2-a]pyridine; propan-2-one](/img/structure/B11911085.png)


![1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol](/img/structure/B11911097.png)



![5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B11911128.png)

![5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride](/img/structure/B11911140.png)


